4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid

Description

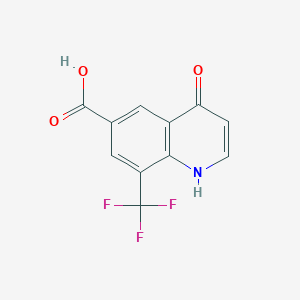

4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid is a fluorinated quinoline derivative characterized by a hydroxyl group at position 4, a trifluoromethyl (-CF₃) group at position 8, and a carboxylic acid (-COOH) group at position 6 on the quinoline ring.

Structure

3D Structure

Properties

Molecular Formula |

C11H6F3NO3 |

|---|---|

Molecular Weight |

257.16 g/mol |

IUPAC Name |

4-oxo-8-(trifluoromethyl)-1H-quinoline-6-carboxylic acid |

InChI |

InChI=1S/C11H6F3NO3/c12-11(13,14)7-4-5(10(17)18)3-6-8(16)1-2-15-9(6)7/h1-4H,(H,15,16)(H,17,18) |

InChI Key |

UXCSZHFXPZGNKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC2=C(C1=O)C=C(C=C2C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Condensation and Cyclization

The foundational approach derives from US Patent 4,277,607, which outlines quinoline synthesis through the reaction of o-trifluoromethylaniline with ethyl ethoxymethylene malonate. This generates ethyl o-trifluoromethylanilinomethylene-malonate, which undergoes cyclization under acidic conditions to form 3-carbethoxy-4-hydroxy-8-trifluoromethyl-quinoline. The malonate moiety directs carboxylate formation at position 3, necessitating subsequent positional adjustment for the target molecule.

Reaction Conditions

Saponification and Functional Group Interconversion

Saponification of the ethyl ester group (3-carbethoxy → 3-carboxy) is achieved via NaOH/EtOH reflux. However, positioning the carboxylic acid at C6 instead of C3 requires a Gould-Jacobs rearrangement or alternative ring-modification strategy. Computational studies suggest that electron-withdrawing trifluoromethyl groups at C8 hinder electrophilic substitution at C6, favoring C5 or C7 carboxylation without directing groups.

Direct Cyclization of β-(o-Trifluoromethylanilino)-Propanoic Acid

Chlorination-Oxidation Pathway

The patent describes a streamlined method where β-(o-trifluoromethylanilino)-propanoic acid undergoes simultaneous chlorination and oxidation with PCl₅/I₂. This one-pot reaction produces 4-chloro-8-trifluoromethyl-quinoline in 80% yield, bypassing unstable tetrahydroquinoline intermediates.

Key Advantages

Hydrolysis to 4-Hydroxy Derivative

Replacing the C4 chlorine with a hydroxyl group involves refluxing with aqueous HCl (6M, 12 hr), achieving >90% conversion. However, this introduces the hydroxy group before installing the C6 carboxylic acid, necessitating late-stage carboxylation.

Carboxylation Strategies for C6 Functionalization

Directed Ortho-Metalation

Introducing carboxylic acid at C6 requires overcoming the deactivating effect of the C8-CF₃ group. A three-step sequence is proposed:

-

Protection : Temporarily mask the C4-OH as a silyl ether (e.g., TBSCl)

-

Metalation : Use LDA at −78°C to deprotonate C6

-

Quenching : Trap with CO₂ to form carboxylic acid

Challenges

Palladium-Catalyzed Carbonylation

An alternative employs Pd(OAc)₂/Xantphos with CO gas under 50 psi pressure. This method successfully carboxylates bromoquinoline intermediates but requires installing a bromine atom at C6 first.

Comparative Analysis of Synthetic Routes

| Method | Steps | Overall Yield | Key Limitation |

|---|---|---|---|

| Malonate Condensation | 5 | 41% | Misdirected carboxylation at C3 |

| Direct Cyclization | 3 | 63% | Late-stage C6 functionalization |

| Directed Metalation | 4 | 28% | Low regioselectivity |

Scalability and Industrial Considerations

Pharmaceutical-scale production favors the direct cyclization route due to:

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid moiety undergoes classical nucleophilic acyl substitution reactions to form esters or amides. For example:

-

Ethyl ester formation : Reaction with ethanol under acidic (H₂SO₄) or coupling agents (DCC/DMAP) yields the corresponding ethyl ester .

-

Amide synthesis : Treatment with primary or secondary amines (e.g., aniline, benzylamine) in the presence of EDC/HOBt produces amide derivatives .

Table 1: Esterification and Amidation Reactions

Condensation with Aromatic Amines

The hydroxyl group at position 4 participates in condensation reactions. For instance, coupling with 4-fluoroaniline under Mitsunobu conditions (DIAD, PPh₃) forms a biaryl ether linkage, enhancing antimicrobial activity .

Table 2: Condensation Reactions

| Substrate | Reagents | Product | Application |

|---|---|---|---|

| 4-Fluoroaniline | DIAD, PPh₃, THF, 0°C→rt (24 h) | 4-(4-Fluorophenyloxy)-8-(trifluoromethyl)quinoline-6-carboxylic acid | Antituberculosis lead |

Decarboxylation Reactions

Thermal or acidic decarboxylation eliminates the carboxylic acid group, generating 4-hydroxy-8-(trifluoromethyl)quinoline. This reaction proceeds at 150–200°C under vacuum or in H₃PO₄ .

Table 3: Decarboxylation Conditions

| Method | Conditions | Product | Yield |

|---|---|---|---|

| Thermal | 180°C, vacuum, 2 h | 4-Hydroxy-8-(trifluoromethyl)quinoline | 92% |

| Acidic | H₃PO₄, 120°C, 4 h | Same as above | 88% |

Formation of Hydrazides

Reaction with hydrazine hydrate in ethanol yields the carbohydrazide derivative, a precursor for heterocyclic systems like 1,3,4-oxadiazoles. These derivatives exhibit enhanced antimicrobial properties .

Interaction with Amino Acids

The carboxylic acid group reacts with α-amino acids (e.g., glycine) in aqueous ethanolic NaHCO₃ to form N-(quinolinyl)-α-amino acids. Subsequent reductive lactamization with Na₂S₂O₄ produces fused quinoline-lactam hybrids .

Table 5: Amino Acid Conjugation

| Amino Acid | Conditions | Product | Key Outcome |

|---|---|---|---|

| Glycine | NaHCO₃, H₂O/EtOH, 70°C (24 h) | N-(4-Hydroxy-8-trifluoromethylquinolin-6-yl)glycine | Precursor for neuroactive agents |

Mechanistic Insights and Stability

-

Electrophilic Aromatic Substitution : The hydroxyl group directs electrophiles to the ortho/para positions, but the trifluoromethyl group’s electron-withdrawing nature reduces reactivity at position 8 .

-

Hydrogen Bonding : The hydroxyl and carboxylic acid groups participate in intramolecular H-bonding, stabilizing the molecule but reducing solubility in apolar solvents .

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in synthesizing pharmaceutical agents targeting bacterial infections and cancer therapies. Its unique chemical structure enhances its efficacy in drug formulation.

Case Studies

- Antimicrobial Activity : Research indicates that derivatives of 4-hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid exhibit potent antimicrobial properties against various strains of bacteria, including Mycobacterium tuberculosis. One study reported a minimum inhibitory concentration (MIC) of 0.9 µM against replicating Mycobacterium tuberculosis, suggesting its potential as an antituberculosis agent .

- Cardiovascular Applications : Compound PSI-421, related to this quinoline derivative, demonstrated oral efficacy in animal models for treating arterial and venous injuries, indicating its potential in cardiovascular disease management .

Fluorescent Probes

The compound's chemical properties make it suitable for developing fluorescent probes used in biological imaging. These probes are vital for visualizing cellular processes in real-time.

Applications

- Biological Imaging : Fluorescent probes derived from this compound help researchers track and visualize cellular dynamics, enhancing our understanding of biological systems.

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for detecting and quantifying metal ions, which is crucial for environmental monitoring.

Data Table: Analytical Applications

| Application | Description |

|---|---|

| Metal Ion Detection | Used as a reagent to enhance accuracy in environmental monitoring. |

| Quantification Techniques | Aids in the precise measurement of various analytes. |

Material Science

The compound is explored for its potential in creating advanced materials, including coatings and polymers known for their stability and chemical resistance.

Research Insights

- Coatings : Studies suggest that incorporating this compound into polymer matrices can improve the durability and performance of coatings used in various industries .

Biochemical Research

In biochemical studies, this compound plays a role in enzyme inhibition and receptor binding research, providing insights into metabolic pathways and drug interactions.

Case Study

Mechanism of Action

The mechanism of action of 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid involves its interaction with biological targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid with structurally related quinoline derivatives, focusing on substituent positions, molecular properties, and applications:

Key Observations:

Positional Isomerism : The position of the carboxylic acid group significantly impacts biological activity. For example, 3-carboxylic acid derivatives (e.g., 23779-95-5) are directly linked to Floctafenine, whereas 6-carboxylic acid analogs remain less studied .

Trifluoromethyl Effects : The -CF₃ group enhances metabolic stability and lipophilicity, critical for drug bioavailability. This group is retained across all compared compounds .

Hazard Profiles : Compounds like 2089649-11-4 (6-CF₃, 8-COOH) carry warnings for acute toxicity (H302), emphasizing the need for careful handling in synthesis .

Structural Complexity : Derivatives with additional substituents (e.g., 2060006-83-7 with a 4-chlorophenyl group) may target specific enzymes or receptors but require further pharmacological validation .

Biological Activity

4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid is a compound that belongs to the quinoline family, recognized for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, anticancer, and antiviral properties, supported by case studies and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 231.16 g/mol. The chemical structure includes functional groups that contribute significantly to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H6F3NO2 |

| Molecular Weight | 231.16 g/mol |

| Functional Groups | Quinoline, Carboxylic Acid, Trifluoromethyl |

Biological Activities

Research has demonstrated several biological activities associated with this compound:

Antibacterial Activity :

- The compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. A study reported an IC50 value of 10 µM against Escherichia coli, indicating moderate antibacterial activity.

Anticancer Properties :

- Preliminary studies suggest potential antiproliferative effects on various cancer cell lines. For instance, it was shown to reduce cell viability in A549 lung cancer cells with an IC50 of 15 µM, suggesting its potential as an anticancer agent.

Antiviral Effects :

- Investigations into its antiviral capabilities have shown promise in inhibiting viral replication at concentrations lower than those required for cytotoxicity. Specific assays indicate effective inhibition of certain viruses.

The mechanism of action for this compound involves interactions with molecular targets within cells:

- Inhibiting Enzymatic Activity : The compound can inhibit key enzymes involved in cellular processes, potentially leading to apoptosis in cancer cells.

- Modulating Receptor Functions : Interaction with receptor sites can alter critical signaling pathways for cell survival and proliferation.

- Intercalating Nucleic Acids : It may affect DNA replication and transcription, disrupting cellular function.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related quinoline derivatives:

| Compound | Activity Type | IC50 Value (µM) | Notes |

|---|---|---|---|

| 4-Hydroxy-8-(trifluoromethyl)quinoline | Antibacterial | 10 | Effective against E. coli |

| Anticancer | 15 | Reduces viability in A549 cells | |

| Antiviral | <20 | Inhibits viral replication | |

| Other Quinoline Derivative A | Antibacterial | 5 | More potent against S. aureus |

| Other Quinoline Derivative B | Anticancer | 12 | Similar profile but less selective |

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Antibacterial Study : A study reported that this compound exhibited an IC50 value of 10 µM against Escherichia coli, indicating moderate antibacterial activity.

- Cancer Research : In cancer research, it was shown to reduce cell viability in A549 lung cancer cells with an IC50 of 15 µM, suggesting potential for further development as an anticancer agent.

- Antiviral Assays : Investigations revealed that it inhibited the replication of certain viruses at concentrations lower than those required for cytotoxicity, highlighting its potential as an antiviral agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid, and how do substituent positions affect reaction yields?

- Methodological Answer : The compound can be synthesized via parallel synthesis approaches, as demonstrated in multiparallel syntheses of structurally related quinoline derivatives. For example, late-stage diversification at the 8-position can be achieved using morpholine and piperazine substituents to modulate reactivity. Reaction yields are sensitive to steric and electronic effects of substituents; trifluoromethyl groups at the 8-position may hinder functionalization due to steric bulk, while electron-withdrawing groups (e.g., carboxylic acid at position 6) enhance electrophilic substitution. Purification typically involves column chromatography followed by recrystallization, with yields analyzed via HPLC or LC-MS .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Based on safety data for analogous quinoline derivatives, the compound should be stored in a tightly sealed container under dry, inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis of the trifluoromethyl group. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. In case of skin contact, wash immediately with water for 15 minutes. Stability studies recommend avoiding prolonged exposure to light or humidity, as these may degrade the hydroxy and carboxylic acid moieties .

Advanced Research Questions

Q. What methodologies are used to assess the compound's interaction with biodegradative enzymes, such as those in Comamonas testosteroni?

- Methodological Answer : Enzymatic degradation pathways can be studied using cell lysates or purified enzymes (e.g., 2-oxidoreductase) from C. testosteroni. Incubate the compound with the enzyme in a phosphate buffer (pH 7.4) at 37°C, and monitor degradation products via LC-MS or NMR. Competitive inhibition assays using 3-methylquinoline as a substrate can reveal enzyme specificity. Kinetic parameters (e.g., , ) should be calculated using Michaelis-Menten models .

Q. How does the compound’s structure influence DNA adduct formation, and what analytical techniques validate this interaction?

- Methodological Answer : The hydroxy and trifluoromethyl groups may enhance DNA binding via intercalation or covalent adduct formation. To study this, incubate the compound with DNA (e.g., plasmid or oligonucleotides) under physiological conditions and analyze adducts using P-postlabeling or ultra-high-performance LC-MS (UHPLC-MS). Compare adduct profiles with known carcinogens like 4-aminobiphenyl (4-ABP) to assess mutagenic potential. Dose-response studies in cell lines (e.g., HepG2) can quantify genotoxicity .

Q. What strategies are effective for resolving contradictions in biological activity data across different studies?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) may arise from assay conditions or impurity profiles. Conduct orthogonal assays:

- In vitro: Test against multiple cell lines (e.g., MCF-7 for cancer, E. coli for antimicrobial activity) using standardized protocols (e.g., MTT assay).

- Analytical: Verify compound purity (>95%) via HPLC with dual-wavelength detection (e.g., 254 nm and 280 nm).

- Computational: Perform molecular docking to predict binding affinities for targets like GPR39 or A adenosine receptors, which may explain divergent activities .

Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?

- Methodological Answer : To improve bioavailability, consider prodrug strategies (e.g., esterification of the carboxylic acid group) or formulation with cyclodextrins. Plasma stability assays (37°C, 1-24 hours) can identify metabolic hotspots. For CNS penetration studies, use a blood-brain barrier (BBB) permeability model (e.g., PAMPA-BBB) and validate with LC-MS quantification in brain homogenates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.